molecular formula C17H19N3O2S B2689337 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 292161-80-9

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2689337
CAS No.: 292161-80-9
M. Wt: 329.42
InChI Key: SLCBTBPNDJWWLW-UHFFFAOYSA-N
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Description

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a compound that features a unique combination of adamantane, thiadiazole, and furan moieties. The adamantane structure is known for its stability and rigidity, while the thiadiazole ring is often associated with various biological activities. The furan ring adds aromaticity and potential reactivity to the compound. This combination of structural elements makes this compound an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves the reaction of adamantane derivatives with thiadiazole and furan carboxylic acid derivatives. One common method includes the use of adamantanecarboxylic acid as a starting material, which undergoes a series of reactions to introduce the thiadiazole and furan moieties . The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can fit into hydrophobic pockets of proteins, while the thiadiazole and furan rings can form hydrogen bonds and other interactions with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives, thiadiazole-containing molecules, and furan-based compounds. Examples include:

Uniqueness

What sets N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide apart is its combination of structural elements that confer unique properties. The adamantane moiety provides exceptional stability, the thiadiazole ring offers diverse biological activities, and the furan ring adds aromaticity and potential reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-14(13-2-1-3-22-13)18-16-20-19-15(23-16)17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCBTBPNDJWWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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